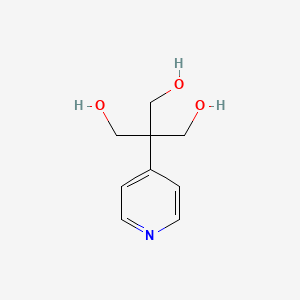

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Description

BenchChem offers high-quality 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(hydroxymethyl)-2-pyridin-4-ylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-1-3-10-4-2-8/h1-4,11-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVQSYMOYJUHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599372 | |

| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-48-1 | |

| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Abstract

Introduction and Strategic Overview

Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The introduction of a triol functionality, as in 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, can enhance aqueous solubility and provide multiple points for further chemical modification, making it a valuable building block for drug discovery and development.[1][2]

The synthetic strategy detailed herein is predicated on well-established organic transformations, ensuring a high probability of success. The core of this approach is the creation of the triol moiety on the carbon alpha to the pyridine ring, starting from the readily available 4-acetylpyridine. The synthesis is divided into two key stages:

-

Hydroxymethylation via Aldol Condensation: A base-catalyzed reaction between 4-acetylpyridine and formaldehyde to introduce the hydroxymethyl groups.

-

Reduction of the Carbonyl Group: Conversion of the ketone functionality of the intermediate to a hydroxyl group to yield the final triol.

This approach is analogous to the industrial synthesis of other important triols, such as trimethylolpropane.[3]

Proposed Synthesis Pathway and Mechanistic Insights

The overall synthetic scheme is presented below:

Caption: Proposed two-step synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Step 1: Base-Catalyzed Aldol Condensation

In the presence of a base, the alpha-protons of the methyl group in 4-acetylpyridine are abstracted to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add three formaldehyde molecules to the alpha-carbon.

Sources

physicochemical properties of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

A Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the core (CAS No. 20845-48-1). As a molecule with potential applications in pharmaceutical and materials science, a thorough understanding of its fundamental characteristics is paramount for its effective utilization.[1][2] This document outlines the structural attributes, key physicochemical parameters, and the established experimental methodologies for their determination, offering a foundational resource for researchers.

Introduction: The Significance of Physicochemical Characterization

In the realm of drug development and materials science, the journey from a promising molecule to a viable product is paved with rigorous characterization. The physicochemical properties of a compound govern its behavior, from its synthesis and purification to its formulation and, in the case of pharmaceuticals, its interaction with biological systems. Even minor variations in properties like solubility, crystallinity, and lipophilicity can significantly impact a product's performance, safety, and efficacy.[3][4][5] Therefore, a detailed understanding of these characteristics is not merely academic but a critical component of successful research and development. This guide focuses on 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, a molecule whose structure suggests a unique interplay of hydrophilicity and aromaticity.

Molecular Structure and Predicted Properties

The structure of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, with a molecular formula of C9H13NO3 and a molecular weight of 183.2 g/mol , is central to its physicochemical profile.[6] It features a pyridine ring, a heterocyclic aromatic amine, attached to a propane backbone that is further substituted with three hydroxyl groups.

Key Structural Features and Their Implications:

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule, allowing it to exist in a protonated, cationic form at physiological pH. This has profound implications for its solubility and potential interactions with biological targets.

-

Hydroxymethyl Groups: The three -CH2OH groups are capable of extensive hydrogen bonding, suggesting high polarity and a strong affinity for aqueous environments.

-

Quaternary Carbon Center: The central carbon atom is fully substituted, which can influence the molecule's conformational flexibility and crystal packing.

These structural elements allow for the prediction of several key physicochemical parameters, providing a theoretical framework to be validated by experimental data.

Table 1: Predicted Physicochemical Properties of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

| Property | Predicted Value | Method of Prediction | Significance |

| Boiling Point | 424.2 ± 40.0 °C | Computational | Indicates thermal stability. |

| Density | 1.291 ± 0.06 g/cm³ | Computational | Relevant for formulation and process development. |

| pKa | 13.04 ± 0.10 | Computational | Governs the degree of ionization at different pH values.[1][6] |

Experimental Determination of Key Physicochemical Properties

While predictive models offer valuable insights, experimental validation is essential for accurate characterization. The following sections detail the standard methodologies for determining the most critical physicochemical properties of a pharmaceutical candidate like 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in different pH environments. For a basic compound like 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, the pKa of its conjugate acid will determine its charge state in the body.

Recommended Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8]

Experimental Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol Outline:

-

A precisely weighed sample of the compound is dissolved in a solution of constant ionic strength, typically 0.15 M KCl, to minimize activity coefficient variations.[9]

-

The pH meter is calibrated using at least two standard buffer solutions.[9]

-

The solution is titrated with a standardized solution of a strong acid, such as HCl.

-

The pH is recorded at regular intervals as the titrant is added.

-

The pKa is determined from the titration curve, where the pH equals the pKa at the point where half of the compound has been neutralized.[10]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative solubility in a lipid-like solvent (n-octanol) versus an aqueous solvent. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Recommended Methodology: Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[11][12][13]

Experimental Workflow for LogP Determination:

Caption: Workflow for LogP determination by the shake-flask method.

Protocol Outline:

-

Equal volumes of n-octanol and an appropriate aqueous buffer are shaken together to ensure mutual saturation.

-

A known quantity of the compound is dissolved in one of the phases.

-

The two phases are mixed and agitated until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, dissolution rate, and bioavailability.[3][4][5][14][15]

Key Techniques for Solid-State Characterization:

-

X-Ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form (polymorph) of the compound. Different polymorphs can have different physical properties.[4][15]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect phase transitions, which can indicate the presence of different polymorphs or solvates.[4][5]

-

Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to determine the presence of water or other solvents in the crystal lattice.

Conclusion

The , dictated by its unique molecular structure, are fundamental to its potential applications. A thorough experimental investigation of its pKa, LogP, and solid-state characteristics, following the established protocols outlined in this guide, is essential for any research and development program involving this compound. The data obtained from these studies will provide the necessary foundation for formulation development, pharmacokinetic profiling, and ultimately, the successful translation of this molecule into a valuable product.

References

-

Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Wiley. (n.d.). Solid State Characterization of Pharmaceuticals. Retrieved from [Link]

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

-

Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (1996, August). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Journal of Visualized Experiments. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Retrieved from [Link]

-

ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Ruixibiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. Retrieved from [Link]

Sources

- 1. 2-HYDROXYMETHYL 2-(4-PYRIDYL)-1,3-PROPANEDIOL | 20845-48-1 [chemicalbook.com]

- 2. 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1 - Ruixibiotech [ruixibiotech.com]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. rroij.com [rroij.com]

- 5. solitekpharma.com [solitekpharma.com]

- 6. 20845-48-1 CAS MSDS (2-HYDROXYMETHYL 2-(4-PYRIDYL)-1,3-PROPANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. wiley.com [wiley.com]

- 15. Pharmaceutical Solid State Materials Characterisation [intertek.com]

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (CAS No. 20845-48-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, a unique trifunctional building block with significant potential in medicinal chemistry and materials science. This guide will cover its chemical and physical properties, a detailed plausible synthesis protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications as a pharmaceutical intermediate. The information presented herein is intended to empower researchers to leverage the unique structural features of this compound in their respective fields.

Introduction

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, with CAS number 20845-48-1, is a pyridine derivative featuring a neopentyl triol core. The strategic placement of the pyridin-4-yl group on the central quaternary carbon, flanked by three hydroxymethyl groups, imparts a unique combination of properties. The pyridine moiety offers a basic nitrogen atom for salt formation and hydrogen bonding, which is crucial for modulating physicochemical properties such as solubility and for interactions with biological targets.[1][2][3] The triol functionality provides multiple points for derivatization, making it an excellent scaffold for the construction of more complex molecules and polymers. This guide will delve into the technical details of this promising compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is presented below. The physical properties are largely predicted, as extensive experimental data is not publicly available.

| Property | Value | Source |

| CAS Number | 20845-48-1 | [4] |

| Molecular Formula | C₉H₁₃NO₃ | [4] |

| Molecular Weight | 183.2 g/mol | [4] |

| Predicted Boiling Point | 424.2 ± 40.0 °C | [4] |

| Predicted Density | 1.291 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 13.04 ± 0.10 | [4] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| GHS Precautionary Statements | P261, P305+P351+P338 | [4] |

Safety Profile:

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed.[4] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5] If skin irritation occurs, wash with plenty of soap and water.[5]

Synthesis Protocol

Reaction Principle: The methyl group of 4-picoline is sufficiently acidic to be deprotonated by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde in an aldol addition reaction.[9] This process is repeated three times to replace all three protons of the methyl group with hydroxymethyl groups.

Detailed Step-by-Step Methodology:

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.

-

Reagent Charging: The flask is charged with 4-picoline (0.1 mol, 9.31 g) and a catalytic amount of a suitable base, such as sodium hydroxide (0.01 mol, 0.4 g), dissolved in 100 mL of a suitable solvent like ethanol.

-

Formaldehyde Addition: An aqueous solution of formaldehyde (37%, 0.4 mol, 32.4 g) is added dropwise from the dropping funnel to the stirred solution of 4-picoline at room temperature. The rate of addition should be controlled to maintain the reaction temperature below 40°C.

-

Reaction: After the addition is complete, the reaction mixture is heated to 60-70°C and stirred for 12-24 hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., 1M HCl).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

-

Workflow Diagram:

Caption: Role of the title compound in drug development.

Conclusion

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a highly functionalized building block with considerable promise for applications in drug discovery and materials science. Its unique structure, combining a hydrophilic triol core with a versatile pyridine moiety, offers a wealth of opportunities for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its characteristics, a plausible synthetic route, and its potential applications, with the aim of facilitating its use in innovative research and development endeavors.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-HYDROXYMETHYL 2-(4-PYRIDYL)-1,3-PROPANEDIOL | 20845-48-1 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. magritek.com [magritek.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol molecular weight and formula

An In-Depth Technical Guide to 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, a versatile building block in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular formula and weight, and explores its potential applications as an organic and pharmaceutical intermediate. While specific synthesis and characterization data for this compound are not extensively published, this guide synthesizes available information and presents logical, field-proven methodologies for its handling and potential use, particularly as a ligand in the burgeoning field of metal-organic frameworks (MOFs).

Core Molecular Attributes and Physicochemical Properties

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, also identified by its CAS Number 20845-48-1, is a polyhydric alcohol featuring a central quaternary carbon. This carbon is substituted with a pyridin-4-yl group and three hydroxymethyl (-CH₂OH) groups, bestowing upon it a unique combination of polarity, hydrogen bonding capability, and a rigid aromatic scaffold. These features make it a compound of significant interest for creating complex molecular architectures.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 183.2 g/mol | [1][2][3] |

| CAS Number | 20845-48-1 | [1][2] |

| Predicted Boiling Point | 424.2 ± 40.0 °C | [1][3] |

| Predicted Density | 1.291 ± 0.06 g/cm³ | [1][3] |

| Predicted pKa | 13.04 ± 0.10 | [1][3] |

Synonyms:

Structural Elucidation and Significance

The structure of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is foundational to its chemical behavior. The central quaternary carbon atom provides a stable, three-dimensional core. The three primary alcohol groups are available for a variety of chemical transformations, such as esterification, etherification, or coordination with metal centers. The pyridinyl nitrogen introduces a basic site, capable of hydrogen bonding or metal coordination, which is a key feature for its application in supramolecular chemistry and materials science.

Caption: 2D representation of 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Applications and Research Interest

This molecule is primarily recognized as a versatile intermediate in organic and pharmaceutical synthesis.[1][2] Its trifunctional nature, combining alcohol and pyridine moieties, allows for its use as a scaffold or linker in the design of more complex molecules.

A particularly promising application is its use as a building block, or ligand, for the synthesis of Metal-Organic Frameworks (MOFs).[4] The pyridine nitrogen and the hydroxyl groups can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, catalysis, and separation technologies.

Proposed Synthetic Workflow

Proposed Reaction Scheme: 4-Acetylpyridine + 3 HCHO (excess) → Intermediate Aldol Adduct → 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

The workflow for such a synthesis would involve a series of controlled steps to ensure product purity and yield.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Safety and Handling

Based on available data, 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol should be handled with care in a laboratory setting. It is classified with the GHS07 pictogram, indicating it can be harmful.[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a molecule with significant untapped potential. Its defined molecular weight of 183.2 g/mol and formula of C₉H₁₃NO₃, combined with its unique trifunctional structure, position it as a valuable building block for advanced applications.[1][2][3] While it is currently utilized as an intermediate in organic synthesis, its most promising future may lie in the field of materials science, particularly in the rational design of functional MOFs.[1][2][4] Further research into scalable synthetic routes and detailed characterization of its coordination chemistry will be crucial for unlocking its full potential in drug development and advanced materials.

References

-

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1 - Ruixibiotech. Available at: [Link]

Sources

- 1. 2-HYDROXYMETHYL 2-(4-PYRIDYL)-1,3-PROPANEDIOL | 20845-48-1 [chemicalbook.com]

- 2. 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1 - Ruixibiotech [ruixibiotech.com]

- 3. 20845-48-1 CAS MSDS (2-HYDROXYMETHYL 2-(4-PYRIDYL)-1,3-PROPANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nanochemazone.com [nanochemazone.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Prominence of the Pyridine Scaffold and Clarification of Scope

An In-Depth Technical Guide to Pyridinyl Azole and Polyol Compounds in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to engage in hydrogen bonding make it an invaluable scaffold in drug design.[4][5][6] Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][5][7]

While the topic specified is "pyridinyl triol compounds," a thorough review of the scientific literature reveals this exact classification is not widely documented. The available research more prominently features structurally related classes, namely pyridinyl triazoles , pyridinyl imidazoles , and pyridinyl propanediols . These compounds often share common biological targets and therapeutic goals. Therefore, this guide will provide a comprehensive technical overview of these well-documented pyridinyl derivatives, focusing on their synthesis, mechanism of action, and therapeutic potential, thereby addressing the likely scientific interest in pyridine-based compounds with polar, hydrogen-bonding functionalities analogous to a triol structure. A significant portion of this review will concentrate on their role as inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[8][9][10][11][12]

Chemical Synthesis of Pyridinyl Azole Derivatives

The synthesis of pyridinyl azole compounds, particularly those targeting p38 MAP kinase, often involves multi-step procedures to construct the heterocyclic core and introduce necessary substituents for biological activity. A common and effective strategy involves the construction of a triazole ring linked to a pyridine moiety.

General Synthetic Strategy: Pyridinyl Triazoles

A representative synthesis for 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, which are potent p38 MAP kinase inhibitors, is outlined below.[8][9] This approach starts from pyridine-4-carboxylic acid hydrazide and builds the triazole ring through a series of reactions.

Experimental Protocol: Synthesis of 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles

Step 1: Synthesis of Thiourea Intermediate

-

Dissolve pyridine-4-carboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add an appropriate arylisothiocyanate (1 equivalent).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated thiourea derivative by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 1-aryl-5-mercapto-2-(4-pyridinyl) triazole

-

Suspend the thiourea derivative from Step 1 in an aqueous saturated sodium carbonate solution.

-

Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and carefully acidify with a dilute acid (e.g., 2N HCl) to a pH of ~5-6.

-

Collect the precipitated mercapto-triazole product by filtration, wash thoroughly with water, and dry.

Step 3: Alkylation to 5-alkylthio-1-aryl-2-(4-pyridinyl) triazole

-

Dissolve the mercapto-triazole from Step 2 in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate (1.5 equivalents).

-

Add the desired alkyl iodide (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of pyridinyl triazole derivatives.

Mechanism of Action: Targeting the p38 MAP Kinase Pathway

Many biologically active pyridinyl imidazole and triazole compounds function as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[8][9][12] This enzyme is a critical component of cellular signaling cascades that respond to inflammatory cytokines and environmental stress.

Role in Inflammatory Signaling

The p38 MAPK pathway plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In inflammatory conditions like rheumatoid arthritis, this pathway is often hyperactivated. By inhibiting p38 MAPK, pyridinyl compounds can effectively block the downstream production of these cytokines, thereby reducing inflammation.

ATP-Competitive Inhibition

Crystallographic and kinetic studies have revealed that these pyridinyl inhibitors are competitive with ATP, binding to the ATP-binding pocket of the p38 kinase.[8][10][12] This binding action prevents the phosphorylation of p38's downstream targets, effectively halting the signaling cascade.

The binding is characterized by two key interactions:

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring forms a crucial hydrogen bond with the backbone N-H of the methionine residue at position 109 (Met109) in the hinge region of the kinase.[8][10]

-

Hydrophobic Interactions: An aryl substituent, typically a 4-fluorophenyl group, fits into a nearby hydrophobic pocket that is not occupied by ATP, contributing to the inhibitor's potency and selectivity.[8][10]

p38 MAPK Signaling Pathway Diagram

Caption: Inhibition of the p38 MAPK pathway by pyridinyl compounds.

Structure-Activity Relationships (SAR)

The development of potent pyridinyl inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have identified key structural motifs that are essential for high-affinity binding to p38 MAPK.[10][11]

-

The Pyridin-4-yl Moiety: This group is critical for activity, as its nitrogen atom forms the essential hydrogen bond with Met109 in the ATP binding site.[8][10]

-

The 4-Fluorophenyl Group: This substituent on the azole ring is consistently found in potent inhibitors. It occupies a hydrophobic pocket, and the fluorine atom is thought to enhance binding affinity.[10][11]

-

The Azole Core: While the initial discoveries focused on pyridinyl imidazoles, subsequent research showed that replacing the imidazole ring with a triazole can maintain or even improve inhibitory activity.[8][9][10]

-

Substituents on the Pyridine Ring: Adding substituents to the pyridine ring can further modulate activity. For instance, introducing an amino group at the C2 position of the pyridine in some scaffolds led to compounds with potent enzyme inhibition in the double-digit nanomolar range.[11]

-

Lipophilic Chains: In some series, such as 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis, a clear correlation was observed between the length of a lipophilic chain on the pyridine ring and the resulting biological activity.[13]

Summary of Key SAR Findings

| Structural Feature | Role in Activity | IC50 Range (p38α) | References |

| 4-Pyridinyl Moiety | Essential for H-bond with Met109 | Crucial for any activity | [8][10] |

| 4-Fluorophenyl Group | Binds to hydrophobic pocket | 0.10 - 5.1 µM | [10] |

| Triazole Core | Alternative to Imidazole Scaffold | Potent inhibition observed | [8][9] |

| Amino Group at Pyridine C2 | Enhances Potency | 38 - 81 nM | [11] |

Pharmacological Properties and Therapeutic Potential

The ability of pyridinyl compounds to inhibit p38 MAPK and other biological targets translates into significant therapeutic potential across a range of diseases.

-

Inflammatory Diseases: As potent inhibitors of pro-inflammatory cytokine production, these compounds are primarily considered for treating conditions like rheumatoid arthritis and inflammatory bowel disease.[8][9]

-

Cancer: Some pyridinyl-1H-1,2,3-triazole derivatives have been shown to be potent inhibitors of tubulin polymerization.[14] These compounds induce cell cycle arrest in the G2/M phase, making them promising anti-cancer agents.[14] A recent review highlights that the presence of -OMe, -OH, and -C=O groups on pyridine derivatives can enhance their antiproliferative activity against various cancer cell lines.[1][2][15]

-

Antimicrobial Activity: Various pyridyl-triazole derivatives have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria.[16] The pyridine nucleus is a common feature in many antimicrobial drugs.[3][7]

-

Neurodegenerative Diseases: Dysregulated metal ions are implicated in the aggregation of the amyloid-β peptide in Alzheimer's disease. Dual-function triazole-pyridine ligands have been designed to chelate these metal ions and limit metal-induced peptide aggregation, suggesting a potential therapeutic strategy.[17]

Experimental Protocols: Biological Evaluation

To assess the efficacy of newly synthesized compounds, a robust and reproducible biological assay is required. An in-vitro kinase assay is the standard method for determining the inhibitory activity of compounds against p38 MAPK.

Protocol: In Vitro p38 MAPK Inhibition Assay (ELISA-based)

This protocol outlines a method to measure the inhibition of p38 phosphorylation.[8][9]

-

Coating: Coat a 96-well microplate with a substrate for p38 MAPK (e.g., a specific peptide or protein like ATF-2). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

-

Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Compound Addition: Add serial dilutions of the test compounds (pyridinyl triazoles) and a standard inhibitor (e.g., SB202190) to the wells. Include a control group with no inhibitor.

-

Kinase Reaction: Add the active p38 MAP kinase enzyme and ATP to each well to initiate the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.

-

Detection: After washing the plate, add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1-2 hours.

-

Secondary Antibody: After another wash step, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate for 1 hour.

-

Signal Development: Add a chromogenic substrate for HRP (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.

-

Measurement: Stop the reaction with a stop solution (e.g., dilute sulfuric acid) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Kinase Inhibition Assay Workflow Diagram

Caption: Workflow for an in vitro p38 MAPK inhibition assay.

Future Perspectives

The pyridinyl azole and polyol scaffold remains a highly promising area for drug discovery. Future research will likely focus on several key areas:

-

Improving Selectivity: While many potent p38 MAPK inhibitors have been developed, achieving selectivity against different p38 isoforms and other kinases remains a challenge. Fine-tuning the SAR could lead to compounds with better safety profiles.

-

Overcoming Drug Resistance: In infectious disease applications, such as tuberculosis, understanding and circumventing resistance mechanisms is crucial for developing durable therapies.[13]

-

Exploring New Targets: The versatility of the pyridine ring means that libraries of these compounds could be screened against other emerging therapeutic targets.

-

Optimizing Pharmacokinetics: Early-stage drug development often reveals challenges with absorption, distribution, metabolism, and excretion (ADME).[18] Future synthetic efforts will need to co-optimize biological activity with favorable pharmacokinetic properties to produce viable drug candidates.

References

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. (URL: [Link])

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed. (URL: [Link])

-

Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. (URL: [Link])

-

Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed. (URL: [Link])

-

Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives - Oriental Journal of Chemistry. (URL: [Link])

-

Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. (URL: [Link])

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL: [Link])

-

Structure activity relationship. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Experimental procedure for the synthesis of triaryl pyridines, indolyl... - ResearchGate. (URL: [Link])

-

Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives - SciELO. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC. (URL: [Link])

-

Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (URL: [Link])

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[8][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. (URL: [Link])

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (URL: [Link])

-

Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed. (URL: [Link])

-

Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation - PubMed. (URL: [Link])

-

Pyridine Derivatives in Drug Development: The Importance of 3-Pyridylacetic Acid Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives | ACS Omega - ACS Publications. (URL: [Link])

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed. (URL: [Link])

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (URL: [Link])

-

Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives - ResearchGate. (URL: [Link])

-

Effects of Puerarin on the Pharmacokinetics of Triptolide in Rats - PubMed. (URL: [Link])

-

Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression - PubMed. (URL: [Link])

-

Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide - PMC - NIH. (URL: [Link])

Sources

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Introduction

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, with CAS Number 20845-48-1, is a pyridine derivative with a polyol structure.[1][2][3] Its unique architecture, featuring a central quaternary carbon, three hydroxyl groups, and a pyridin-4-yl moiety, makes it a molecule of interest for applications in pharmaceutical synthesis and materials science. As an organic synthesis intermediate, its unambiguous characterization is paramount for ensuring the quality and reliability of subsequent research and development.[1] This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound and details the methodologies for their acquisition and interpretation, designed for researchers, scientists, and drug development professionals.

The structural integrity and purity of such a molecule are typically confirmed through a combination of spectroscopic techniques. This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers working with this compound. The protocols described herein are based on established analytical techniques for pyridine-containing polyols and are designed to be self-validating.[4]

Molecular Structure and Predicted Spectroscopic Summary

The key to interpreting the spectroscopic data lies in understanding the molecule's structure. The central quaternary carbon is bonded to a pyridin-4-yl group and three hydroxymethyl (-CH₂OH) groups. This creates a symmetrical environment for the hydroxymethyl groups, which is expected to be reflected in the NMR spectra.

Caption: Molecular structure of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Pyridine-H (α to N) | ~8.5 | Doublet (d) | 2H | Due to the electron-withdrawing effect of the nitrogen atom. |

| Pyridine-H (β to N) | ~7.4 | Doublet (d) | 2H | Shielded relative to the alpha protons. |

| -CH₂- | ~3.6 | Singlet (s) | 6H | The three methylene groups are chemically equivalent due to free rotation. |

| -OH | Variable (~4.5-5.5) | Broad Singlet (br s) | 3H | Chemical shift is concentration and temperature dependent. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine C (quaternary, attached to propane) | ~155 |

| Pyridine C (α to N) | ~150 |

| Pyridine C (β to N) | ~122 |

| Quaternary C (central) | ~45 |

| -CH₂OH | ~65 |

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200 - 3600 | Broad and strong, indicative of hydrogen bonding. |

| C-H (aromatic) | 3000 - 3100 | Sharp, medium intensity. |

| C-H (aliphatic) | 2850 - 3000 | Sharp, medium intensity. |

| C=N, C=C (pyridine ring) | 1400 - 1600 | Medium to strong absorptions. |

| C-O (alcohol) | 1000 - 1260 | Strong absorption. |

Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | 184.0917 | [M+H]⁺ |

| ESI+ | 206.0736 | [M+Na]⁺ |

| EI | 183.0895 | [M]⁺ |

| EI | 152.0735 | [M - CH₂OH]⁺ |

| EI | 106.0495 | [C₅H₄N-CH₂]⁺ |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. Both ¹H and ¹³C NMR are essential for a complete characterization.

Rationale for Experimental Choices

Solvent Selection: Due to the presence of three hydroxyl groups, the compound is expected to be polar. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton peak at ~2.5 ppm does not typically interfere with the signals of interest.[5] Deuterated water (D₂O) or methanol (CD₃OD) could also be used, but D₂O would lead to the exchange of the hydroxyl protons, causing their signals to disappear, which can be a useful diagnostic experiment.[5][6]

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: a. Accurately weigh 10-20 mg of the sample. b. Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. c. Add a small amount of TMS as an internal standard if the spectrometer does not use the solvent signal for locking.[4] d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Instrumentation: a. Use a 400 MHz (or higher field) NMR spectrometer for better signal dispersion.

-

Acquisition Parameters (Typical):

-

¹H NMR:

-

Pulse program: Standard single pulse (zg30).

-

Number of scans: 16.

-

Spectral width: 16 ppm.

-

-

¹³C NMR:

-

Pulse program: Proton-decoupled single pulse (zgpg30).

-

Number of scans: 1024 (or more, as ¹³C is less sensitive).

-

Spectral width: 240 ppm.

-

-

Interpretation of Predicted NMR Spectra

¹H NMR Spectrum: The ¹H NMR spectrum is expected to be relatively simple.

-

The two sets of protons on the pyridine ring will appear as doublets in the aromatic region (~7.0-9.0 ppm). The protons alpha to the nitrogen are deshielded and will appear at a lower field (~8.5 ppm) compared to the beta protons (~7.4 ppm).[8][9]

-

A key feature is the single singlet for the six methylene protons of the three -CH₂OH groups. Their chemical equivalence arises from the free rotation around the C-C single bonds.

-

The three hydroxyl protons will likely appear as a single broad singlet. Its position is highly variable and depends on factors like concentration and temperature.

¹³C NMR Spectrum:

-

The spectrum will show five distinct signals.

-

The three carbons of the pyridine ring will be in the aromatic region (120-160 ppm). The carbon attached to the propane moiety will be quaternary and its signal will be less intense.[10][11]

-

The central quaternary carbon of the propane backbone will appear around 45 ppm.

-

The three equivalent methylene carbons will give a single signal around 65 ppm.[10]

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, IR will confirm the presence of hydroxyl groups and the pyridine ring.

Rationale for Experimental Choices

Sample Preparation: Due to the compound likely being a solid, the KBr pellet method is a common and reliable technique.[12] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[13] For liquid samples, transmission cells with IR-transparent windows (like NaCl or KBr) would be suitable.[14]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol. b. Record a background spectrum of the clean, empty ATR crystal. c. Place a small amount of the sample directly onto the ATR crystal. d. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Instrumentation: a. Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: a. Scan the sample over the range of 4000 to 400 cm⁻¹. b. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Interpretation of Predicted IR Spectrum

-

O-H Stretch: A very prominent, broad band between 3200 and 3600 cm⁻¹ is the most characteristic feature, confirming the presence of the hydroxyl groups. The broadness is due to intermolecular hydrogen bonding.[14]

-

C-H Stretches: Sharp peaks between 3000-3100 cm⁻¹ correspond to the aromatic C-H bonds of the pyridine ring, while those between 2850-3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene groups.[15]

-

Pyridine Ring Vibrations: A series of absorptions between 1400 and 1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.[2][16]

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching of the alcohol groups.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Rationale for Experimental Choices

Ionization Technique: The choice of ionization method is critical.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is well-suited for polar, thermally labile molecules like this polyol.[17][18] It typically produces the protonated molecule [M+H]⁺, which allows for the unambiguous determination of the molecular weight.

-

Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation.[3][19] While it may not always show a strong molecular ion peak for this type of molecule, the resulting fragmentation pattern can provide valuable structural information.[20]

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Instrumentation: a. Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Acquire the spectrum in positive ion mode. c. Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Interpretation of Predicted Mass Spectrum

-

Molecular Ion: With ESI in positive mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 184.0917. Adducts with sodium [M+Na]⁺ at m/z 206.0736 may also be observed.

-

Fragmentation (EI): If EI is used, the molecular ion [M]⁺ at m/z 183.0895 might be observed. Common fragmentation pathways would involve the loss of a hydroxymethyl radical (-•CH₂OH), resulting in a fragment at m/z 152.0735.[20] Further fragmentation of the pyridine ring is also possible.[21][22]

Caption: Predicted EI fragmentation pathway.

Conclusion

The comprehensive spectroscopic characterization of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol relies on the synergistic use of NMR, IR, and MS. This guide provides the predicted data and detailed methodologies necessary for researchers to confidently identify and verify the structure and purity of this compound. The provided protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data. Adherence to these guidelines will facilitate the successful application of this versatile molecule in further scientific endeavors.

References

-

Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]

-

The Journal of Organic Chemistry. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]

-

PubMed. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

Hilger, H. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

Ruixibiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

-

RSC Publishing. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. [Link]

-

ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. [Link]

-

YouTube. (2025). FT IR and Calibration Curve to Calculate Alcohol Content (USF). [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines and its photoreaction products. [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

-

NIH. (2024). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. [Link]

-

Unknown. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

NIH. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

NIH. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

YouTube. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. (2025). A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

-

Pearson+. (n.d.). Predict the masses and the structures of the most abundant fragme... | Study Prep. [Link]

-

Unknown. (n.d.). Notes on NMR Solvents. [Link]

-

Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

NIH. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Chegg. (2022). 1a) Predict the 1H NMR spectrum of 4-(hydroxymethyl). [Link]

-

YouTube. (2023). Learn Mass Spec Fragmentation and Molecular Weight - LearnChem 150. [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

-

NIH. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. acdlabs.com [acdlabs.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. NMR用溶媒 [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. bitesizebio.com [bitesizebio.com]

- 18. pharmafocuseurope.com [pharmafocuseurope.com]

- 19. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 20. scienceready.com.au [scienceready.com.au]

- 21. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This document is structured to empower researchers with the practical knowledge needed to work with this compound, from its theoretical synthetic pathways to its anticipated physicochemical properties. While the specific historical context remains elusive, the scientific principles guiding its creation and potential function are well-established.

Section 1: Physicochemical and Structural Profile

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol is a polyol featuring a central quaternary carbon atom bonded to a pyridine ring and three hydroxymethyl groups. This unique structure imparts a combination of polarity from the hydroxyl groups and the nitrogen-containing aromatic ring, suggesting potential for hydrogen bonding and solubility in polar solvents.

| Property | Value | Source |

| CAS Number | 20845-48-1 | [1][2] |

| Molecular Formula | C9H13NO3 | [1] |

| Molecular Weight | 183.2 g/mol | [1] |

| Predicted Boiling Point | 424.2 ± 40.0 °C | [1] |

| Predicted Density | 1.291 ± 0.06 g/cm3 | [1] |

| Predicted pKa | 13.04 ± 0.10 | [1] |

These predicted values provide a baseline for experimental design, particularly in purification and formulation development. The presence of multiple hydroxyl groups and a basic pyridine nitrogen suggests the compound can act as both a hydrogen bond donor and acceptor, influencing its interaction with biological targets.

Section 2: A Proposed Synthetic Pathway

While the original synthetic route is not documented, a plausible and efficient synthesis can be designed based on well-established reactions in organic chemistry. A logical approach involves a base-catalyzed condensation reaction between a suitable pyridine derivative and formaldehyde. This method is analogous to the synthesis of other polyols like trimethylolpropane.[3][4][5]

The proposed two-step synthesis starts with 4-picoline (4-methylpyridine) and proceeds through an intermediate, 2-(pyridin-4-yl)propane-1,3-diol, before the final hydroxymethylation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(pyridin-4-yl)propane-1,3-diol

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-picoline and an aqueous solution of formaldehyde (37 wt. %).

-

Base Catalysis: Slowly add a catalytic amount of a strong base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the base with a suitable acid (e.g., hydrochloric acid). The product can be extracted using an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

-

Second Condensation: The crude 2-(pyridin-4-yl)propane-1,3-diol is then subjected to another condensation reaction with an excess of formaldehyde under similar base-catalyzed conditions.

-

Reaction Conditions: The reaction mixture is heated to ensure the addition of the third hydroxymethyl group.

-

Purification: The final product, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, can be purified by recrystallization or column chromatography to achieve high purity.

Caption: Proposed two-step synthesis of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol.

Section 3: Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure. The proton NMR should show characteristic peaks for the pyridine ring protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the expected value of 183.2 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl groups and the C=N and C=C stretches of the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Caption: General experimental workflow for synthesis and analysis.

Section 4: Potential Applications and Future Directions

The structural motifs within 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol suggest several potential areas of application for researchers in drug discovery and materials science.

-

Pharmaceutical Intermediate: The pyridine ring is a common scaffold in many pharmaceutical agents. This compound could serve as a versatile building block for the synthesis of more complex molecules with potential biological activity.[1] Its polyol nature could enhance the solubility and pharmacokinetic properties of a parent drug molecule.

-

Coordination Chemistry: The pyridine nitrogen can act as a ligand for metal ions, making this compound a candidate for the development of coordination polymers or metal-organic frameworks (MOFs). The hydroxyl groups could also participate in coordinating to metal centers or form hydrogen-bonded networks within the crystal lattice.

-

Polymer Chemistry: The trifunctional nature of this molecule, with its three hydroxyl groups, makes it a potential cross-linking agent or monomer for the synthesis of polyesters, polyurethanes, and other polymers with unique properties.

Further research into the biological activity of this compound and its derivatives is warranted. Screening for activity against various drug targets could unveil novel therapeutic applications.

Section 5: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially during the synthesis steps involving formaldehyde and organic solvents.

-

Hazard Statements: Based on similar compounds, it may cause skin and eye irritation and may cause respiratory irritation.[1][6] Always consult the material safety data sheet (MSDS) from the supplier for specific handling and disposal information.[1]

Conclusion

While the historical discovery of 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol remains to be fully elucidated, its chemical structure and properties present a compelling case for its further investigation and utilization in various scientific disciplines. This guide provides a foundational framework for its synthesis, characterization, and potential applications, empowering researchers to explore the full potential of this intriguing molecule. The proposed synthetic route is robust and relies on well-understood chemical transformations, offering a clear path for its preparation in a laboratory setting. As research progresses, the scientific community will undoubtedly uncover the full extent of this compound's utility and perhaps, in time, its origins will come to light.

References

- Breusch, F. L., & Oguzer, V. (1955). Notizen: Über die Darstellung von Trimethylol-methan. Chemische Berichte, 88(10), 1511-1513. (Note: This reference is for a related compound, trimethylol methane, and provides context for polyol synthesis.)

-

PubChem. (n.d.). 2-(2-Pyridyl)propane-1,3-diol. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-. Retrieved from [Link]

-

Ruixibiotech. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1. Retrieved from [Link]

Sources

- 1. 2-HYDROXYMETHYL 2-(4-PYRIDYL)-1,3-PROPANEDIOL | 20845-48-1 [chemicalbook.com]

- 2. 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No.:20845-48-1 - Ruixibiotech [ruixibiotech.com]

- 3. 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol CAS 77-99-6 | 808394 [merckmillipore.com]

- 4. 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol for synthesis 77-99-6 [sigmaaldrich.com]

- 5. 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- [webbook.nist.gov]

- 6. 2-(2-Pyridyl)propane-1,3-diol | C8H11NO2 | CID 365651 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of metal-organic frameworks using 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

An Application Note for the Exploratory Synthesis of Metal-Organic Frameworks Using 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Abstract

The field of metal-organic frameworks (MOFs) is driven by the rational design of porous crystalline materials from molecular building blocks. The choice of organic ligand is paramount, as its geometry and functionality dictate the resulting framework's topology and chemical properties. This document presents a detailed, exploratory guide to the synthesis of novel MOFs using a promising but underexplored organic ligand: 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. This ligand is of particular interest due to its unique combination of a directional pyridyl coordination site and three pendant hydroxyl groups. This multi-functionality offers the potential for creating hydrophilic frameworks with high capacity for post-synthetic modification, making them attractive candidates for applications in drug delivery and biocompatible materials. As no established protocols for this specific ligand exist, this guide is built upon foundational principles of MOF chemistry, providing a robust starting point for researchers to pioneer new materials. We will detail a proposed solvothermal synthesis protocol, outline critical characterization techniques, and discuss the potential implications for drug development.

Introduction: Rationale and Ligand Analysis

The synthesis of a new MOF begins with a thorough understanding of the organic linker. The ligand, 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, presents a compelling structural motif.

-

Coordination Site: The pyridyl nitrogen atom provides a well-defined, directional coordination site, known to form stable bonds with a variety of metal ions, including Zn(II), Cu(II), and Co(II).

-

Functional Groups: The three hydroxyl (-OH) groups are significant. While they can participate in coordination, they are more likely to remain pendant within the MOF pores. This imparts two key potential advantages:

-

Hydrophilicity: The hydroxyl groups can form hydrogen bonds with water molecules, potentially increasing the MOF's stability and dispersibility in aqueous environments, a critical factor for many biomedical applications.

-

Post-Synthetic Modification (PSM): These groups serve as reactive handles for covalently attaching other molecules, such as drugs, targeting ligands, or polymers, after the framework has been synthesized.

-

-

Steric Profile: The bulky, tetrahedral arrangement of the substituents around the central carbon atom will create significant steric hindrance, which can be leveraged to direct the formation of open, non-interpenetrated framework structures.

This combination of a reliable coordination group with dense, useful functionality makes this ligand a prime candidate for creating sophisticated, task-specific MOFs.

Caption: Logical relationship between ligand features and potential MOF properties.

Proposed Synthesis Protocol: A Solvothermal Approach

Solvothermal synthesis, where crystallization occurs in a sealed vessel at elevated temperatures, is the most common and effective method for producing high-quality MOF crystals. The following protocol is a well-reasoned starting point for experimentation.

Reagents and Materials

| Reagent | Formula | Purity | Supplier | Notes |

| 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | C9H13NO3 | >97% | (User Defined) | The organic ligand. Ensure it is completely dry before use. |

| Zinc Nitrate Hexahydrate | Zn(NO3)2·6H2O | >98% | Sigma-Aldrich | A common and reliable source of Zn(II) ions. Other metal salts can be substituted. |

| N,N-Dimethylformamide (DMF) | C3H7NO | Anhydrous | Sigma-Aldrich | High-boiling point solvent, excellent for solvating both the ligand and metal salt. |

| Ethanol (EtOH) | C2H5OH | ACS Grade | Fisher Scientific | Used for washing and solvent exchange. |

| Chloroform (CHCl3) | CHCl3 | ACS Grade | Fisher Scientific | Used for the final activation step to evacuate pores. |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 20 mL glass scintillation vial, combine:

-

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (18.3 mg, 0.1 mmol).

-

Zinc Nitrate Hexahydrate (29.7 mg, 0.1 mmol).

-

Rationale: A 1:1 molar ratio of ligand to metal is a common starting point for pyridyl-based linkers. This ratio can be varied in subsequent optimization experiments.

-

-

Solubilization: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

-

Homogenization: Cap the vial and sonicate for 10-15 minutes, or until all solids are completely dissolved, resulting in a clear, homogeneous solution.

-

Reaction Assembly: Place the sealed vial into a programmable oven.

-

Thermal Program: Heat the vial according to the following profile:

-

Ramp from room temperature to 100 °C over 2 hours.

-

Hold at 100 °C for 24 hours.

-

Cool slowly to room temperature over 12 hours.

-

Rationale: The slow ramp and cooling rates are crucial for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction. The reaction time of 24 hours is a standard duration for many MOF syntheses.

-

-

Product Isolation: After cooling, small, colorless crystals should be visible at the bottom of the vial. Decant the mother liquor carefully.

-